Dapsone Hydroxylamine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

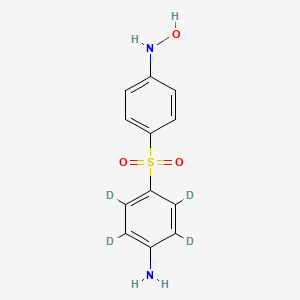

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDSJDWESCGRKW-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dapsone Hydroxylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dapsone Hydroxylamine-d4 (N-Hydroxy-4,4′-sulfonyldi(aniline)-d4), a deuterated metabolite of the antibacterial drug Dapsone. This document is intended for an audience with a background in synthetic organic chemistry and drug development.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy and other inflammatory conditions. Its clinical efficacy and toxicity are linked to its metabolic fate, with N-hydroxylation to Dapsone Hydroxylamine being a critical step mediated by cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, CYP2C18, and CYP2C19.[1] This reactive metabolite is implicated in both the therapeutic and adverse effects of the parent drug.[2][3]

The use of stable isotope-labeled compounds, such as this compound, is invaluable in pharmaceutical research. Deuterium labeling can alter the pharmacokinetic and metabolic properties of a drug, offering a strategy to enhance metabolic stability.[4] Furthermore, deuterated analogs serve as essential internal standards for quantitative mass spectrometry-based assays in drug metabolism and pharmacokinetic (DMPK) studies.

This guide outlines a plausible synthetic route and a detailed purification protocol for this compound, based on established chemical principles and analogous reactions reported in the literature.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of a Deuterated Nitro-Precursor: This involves a nucleophilic aromatic substitution reaction to couple a deuterated aniline derivative with a nitro-containing aryl halide.

-

Selective Reduction to the Hydroxylamine: The nitro group of the precursor is then selectively reduced to the hydroxylamine.

A potential starting material for this synthesis is aniline-d5, which can be used to generate a key intermediate.

Experimental Protocol

The following is a detailed, theoretical experimental protocol based on analogous reactions found in the scientific literature.

Step 1: Synthesis of 4-amino-4'-nitrodiphenyl sulfone-d4

This step is analogous to the synthesis of unlabeled dapsone precursors.

-

Reaction: 4-chloronitrobenzene is reacted with a deuterated aniline, such as aniline-d5, in the presence of a base. To obtain the desired d4-labeled product on one ring, a deuterated 4-aminothiophenol could be used in a multi-step synthesis. A more direct approach would be to start with deuterated aniline. For the purpose of this guide, we will assume the availability of a suitable deuterated aniline precursor.

-

Procedure:

-

To a solution of aniline-d5 (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

-

To this mixture, add 4-chloronitrobenzene (1.1 eq).

-

Heat the reaction mixture at a temperature between 100-150 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate, 4-amino-4'-nitrodiphenyl sulfone-d4, is collected by filtration, washed with water, and dried under vacuum.

-

Step 2: Selective Reduction of 4-amino-4'-nitrodiphenyl sulfone-d4 to this compound

The selective reduction of the nitro group to a hydroxylamine in the presence of an amino group is a critical step. Several methods have been reported for the selective reduction of nitroarenes to N-arylhydroxylamines.[4][5][6][7][8][9][10][11][12] One such method involves the use of zinc dust in a CO2/H2O system.[7]

-

Reaction: The deuterated nitro-precursor is reduced using zinc dust in the presence of carbon dioxide.

-

Procedure:

-

In a reaction flask, suspend 4-amino-4'-nitrodiphenyl sulfone-d4 (1.0 eq) in a mixture of water and a co-solvent such as ethanol.

-

Add zinc dust (3.0 eq) to the suspension.

-

Bubble carbon dioxide gas through the reaction mixture at room temperature for 1.5 to 2 hours, while vigorously stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the zinc catalyst.

-

The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and reagents. Column chromatography is a common and effective method for the purification of aryl hydroxylamines.[13][14][15]

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane is a commonly used mobile phase for the separation of compounds with moderate polarity like aryl hydroxylamines. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

The purity of the final product should be assessed by a validated analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data

As a direct synthesis of this compound has not been reported, specific quantitative data such as reaction yields and purity levels are not available. However, based on analogous reactions, the following table provides expected ranges and key analytical parameters for the unlabeled compound and its deuterated analog.

| Parameter | Dapsone | Dapsone Hydroxylamine | This compound (Expected) |

| Molecular Formula | C₁₂H₁₂N₂O₂S[16] | C₁₂H₁₂N₂O₃S[17][18] | C₁₂H₈D₄N₂O₃S |

| Molecular Weight | 248.30 g/mol [16] | 264.3 g/mol [17][18] | 268.32 g/mol |

| CAS Number | 80-08-0[16] | 32695-27-5[17] | 1330185-26-6 |

| Typical HPLC Retention Time | ~4.5 min[10] | Varies based on method | Varies based on method |

| UV λmax | 286 nm[19] | 264, 298 nm[17] | ~264, 298 nm |

| Mass Spectrometry (m/z) | [M+H]⁺ = 249 | [M+H]⁺ = 265 | [M+H]⁺ = 269 |

| ¹H NMR | Aromatic protons observed | Aromatic protons observed | Shifted and/or absent aromatic proton signals in the deuterated ring |

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Logical Relationship of Dapsone and its Metabolite

Caption: Metabolic conversion of Dapsone to its hydroxylamine metabolite.

References

- 1. karger.com [karger.com]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines [organic-chemistry.org]

- 5. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst | MDPI [mdpi.com]

- 7. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system | Semantic Scholar [semanticscholar.org]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. rsc.org [rsc.org]

- 14. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moravek.com [moravek.com]

- 16. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. GSRS [precision.fda.gov]

- 19. researchgate.net [researchgate.net]

Spontaneous Conversion of Dapsone Hydroxylamine to Nitroso Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and various inflammatory dermatoses, undergoes complex metabolic transformations in vivo. A critical step in its bioactivation and toxicity pathway is the N-oxidation of dapsone to dapsone hydroxylamine (DDS-NOH), primarily mediated by cytochrome P450 enzymes.[1] DDS-NOH is a reactive metabolite implicated in the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[2] Subsequently, DDS-NOH can undergo a spontaneous conversion to the highly reactive nitroso dapsone (DDS-NO). This technical guide provides an in-depth exploration of this spontaneous conversion, including its proposed mechanism, factors influencing the reaction, and detailed experimental protocols for its investigation.

Chemical Conversion Pathway

The transformation of dapsone hydroxylamine to nitroso dapsone is characterized as a spontaneous auto-oxidation process.[3] While the precise mechanism for dapsone hydroxylamine is not extensively detailed in the literature, it is proposed to proceed through a pathway analogous to the auto-oxidation of other N-phenylhydroxylamines.[4][5] This process is understood to involve molecular oxygen and potentially radical intermediates. The presence of antioxidants, such as ascorbic acid, can inhibit this oxidation, allowing for the isolation of dapsone hydroxylamine.[6]

Caption: Metabolic activation of dapsone to reactive intermediates.

Factors Influencing the Conversion

The rate of spontaneous conversion from dapsone hydroxylamine to nitroso dapsone is influenced by several physicochemical factors. Understanding these factors is crucial for designing and interpreting experimental studies.

| Factor | Effect on Conversion Rate | Rationale |

| Oxygen Concentration | Increases | As an auto-oxidation process, the presence of molecular oxygen is a key reactant. |

| pH | Dependent | The stability of aromatic hydroxylamines is pH-dependent. Both general acid and general base catalysis have been observed in the degradation of phenylhydroxylamine.[4] |

| Temperature | Increases | As with most chemical reactions, an increase in temperature will increase the rate of conversion. |

| Presence of Antioxidants (e.g., Ascorbic Acid) | Decreases | Antioxidants can scavenge radical intermediates or reduce the oxidized species, thereby inhibiting the auto-oxidation process.[6] |

| Presence of Metal Ions | May Increase | Transition metal ions can catalyze oxidation reactions. |

Experimental Protocols

In Vitro Kinetic Study of Dapsone Hydroxylamine Conversion

This protocol describes a method to quantify the rate of spontaneous conversion of dapsone hydroxylamine to nitroso dapsone under controlled in vitro conditions.

a. Materials and Reagents:

-

Dapsone hydroxylamine (synthesized or commercially available)

-

Nitroso dapsone (as a reference standard)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Internal standard (e.g., deuterated dapsone)

b. Experimental Workflow:

Caption: Workflow for the in vitro kinetic study of DDS-NOH conversion.

c. Incubation Procedure:

-

Prepare a stock solution of dapsone hydroxylamine in acetonitrile.

-

In a temperature-controlled environment (e.g., 37°C water bath), add a small volume of the dapsone hydroxylamine stock solution to pre-warmed PBS (pH 7.4) to achieve the desired starting concentration.

-

Immediately collect the first aliquot (t=0) and quench the reaction by adding it to a tube containing ice-cold acetonitrile and the internal standard.

-

Continue to collect and quench aliquots at predetermined time points.

-

Vortex the quenched samples and centrifuge to precipitate any salts.

-

Transfer the supernatant to HPLC vials for analysis.

HPLC-MS/MS Method for Quantification

This method is designed for the simultaneous quantification of dapsone hydroxylamine and nitroso dapsone. Due to the reactive nature of these analytes, a rapid and sensitive method is required.

a. Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry Conditions (Triple Quadrupole):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

c. MRM Transitions (Hypothetical):

It is critical to optimize these transitions for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dapsone Hydroxylamine | [M+H]+ | Fragment 1 | Optimized Value |

| Fragment 2 | Optimized Value | ||

| Nitroso Dapsone | [M+H]+ | Fragment 1 | Optimized Value |

| Fragment 2 | Optimized Value | ||

| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |

Quantitative Data Summary (Illustrative)

The following table presents hypothetical kinetic data for the spontaneous conversion of dapsone hydroxylamine at 37°C in PBS (pH 7.4). This data is for illustrative purposes to demonstrate how results from the described protocol could be presented.

| Time (minutes) | DDS-NOH Conc. (µM) | DDS-NO Conc. (µM) |

| 0 | 100.0 | 0.0 |

| 5 | 85.2 | 14.8 |

| 15 | 61.5 | 38.5 |

| 30 | 37.8 | 62.2 |

| 60 | 14.3 | 85.7 |

From such data, kinetic parameters can be calculated:

| Kinetic Parameter | Illustrative Value |

| Reaction Order | Pseudo-first-order |

| Rate Constant (k) | ~0.03 min⁻¹ |

| Half-life (t½) | ~23 minutes |

Conclusion

The spontaneous conversion of dapsone hydroxylamine to nitroso dapsone is a critical event in the bioactivation of dapsone, leading to the formation of a highly reactive species capable of covalent protein binding. This guide provides a framework for understanding and investigating this conversion, including a proposed chemical pathway, factors influencing the reaction rate, and detailed experimental protocols for kinetic analysis using HPLC-MS/MS. The provided methodologies and illustrative data serve as a valuable resource for researchers in pharmacology, toxicology, and drug development to further elucidate the mechanisms of dapsone-induced adverse reactions and to develop strategies for their mitigation.

References

- 1. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. mdpi.com [mdpi.com]

- 4. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of dapsone to a hydroxylamine by human neutrophils and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The deuterium isotope effect on Dapsone Hydroxylamine: a technical guide to enhanced biological stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of various infectious and inflammatory diseases, most notably leprosy. Despite its therapeutic efficacy, the clinical utility of dapsone is often hampered by dose-dependent hematological toxicities, including methemoglobinemia and hemolytic anemia. These adverse effects are not caused by the parent drug itself, but by its reactive metabolite, dapsone hydroxylamine (DDS-NOH). The formation of this toxic metabolite is a critical step in the chain of events leading to dapsone's adverse profile.

This technical guide explores the potential of deuterium substitution as a strategy to enhance the biological stability of dapsone, thereby reducing the formation of its toxic hydroxylamine metabolite. By leveraging the kinetic isotope effect, deuteration offers a promising avenue for the development of a safer dapsone analog. This document provides an in-depth overview of the metabolic pathways of dapsone, the principles of the kinetic isotope effect, hypothesized advantages of deuteration, and detailed experimental protocols to investigate these hypotheses.

Metabolism of Dapsone to Dapsone Hydroxylamine

The primary route of dapsone metabolism leading to toxicity is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. Several CYP isoforms have been implicated in this biotransformation, with CYP2E1, CYP3A4, and CYP2C9 playing significant roles. This metabolic process involves the oxidation of one of the amino groups of dapsone to a hydroxylamine functional group, resulting in the formation of dapsone hydroxylamine.

Dapsone hydroxylamine is a highly reactive molecule that can readily undergo further oxidation to a nitroso intermediate, which is a potent oxidizing agent. This intermediate is capable of oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), leading to the formation of methemoglobin, which is incapable of binding and transporting oxygen. This process initiates a cascade of oxidative stress within red blood cells, ultimately causing hemolysis.

The Kinetic Isotope Effect and the Promise of Deuteration

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with its heavier isotope, deuterium, at a site of enzymatic attack can significantly slow down the rate of metabolism. This is because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break.

By strategically replacing the hydrogen atoms on the aromatic rings of dapsone with deuterium (creating dapsone-d8), it is hypothesized that the rate of N-hydroxylation by CYP enzymes will be substantially reduced. This would, in turn, decrease the systemic exposure to the toxic dapsone hydroxylamine metabolite, potentially leading to a safer drug profile with an improved therapeutic index.

Hypothesized Biological Stability of Deuterated Dapsone Hydroxylamine

The central hypothesis is that deuterated dapsone will exhibit enhanced biological stability compared to its non-deuterated counterpart. This increased stability is expected to manifest in several ways:

-

Reduced Rate of Metabolism: The primary benefit of deuteration is expected to be a slower rate of N-hydroxylation, leading to lower plasma concentrations of dapsone hydroxylamine.

-

Decreased Formation of Toxic Metabolites: With a reduced rate of formation, the overall burden of dapsone hydroxylamine and its subsequent reactive oxidation products will be diminished.

-

Lower Incidence of Hematological Toxicities: A reduction in the formation of the toxic metabolite should directly translate to a lower incidence and severity of methemoglobinemia and hemolytic anemia.

While the primary focus is on reducing the formation of dapsone hydroxylamine, it is also plausible that deuterated dapsone hydroxylamine itself may exhibit altered reactivity or detoxification kinetics. However, the most significant therapeutic advantage is anticipated to arise from the reduced metabolic conversion of the parent drug.

Toxicity Pathways of Dapsone Hydroxylamine

The hematological toxicity of dapsone is a direct consequence of the redox cycling of dapsone hydroxylamine within red blood cells. This process generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Methemoglobinemia

Dapsone hydroxylamine and its nitroso derivative oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is unable to bind oxygen, leading to a functional anemia and cyanosis.

Hemolytic Anemia

The oxidative stress induced by dapsone hydroxylamine also damages the red blood cell membrane and other cellular components. This leads to the formation of Heinz bodies (aggregates of denatured hemoglobin) and increases the fragility of the erythrocytes, making them more susceptible to premature destruction in the spleen, resulting in hemolytic anemia.

Visualizations

Caption: Metabolic pathway of dapsone and the hypothesized effect of deuteration.

Caption: Signaling pathway of dapsone hydroxylamine-induced toxicity.

Caption: In vitro experimental workflow for assessing metabolic stability.

Experimental Protocols

The following protocols describe in vitro methods to compare the metabolic stability and toxicity of deuterated dapsone with its non-deuterated counterpart.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the rate of disappearance of the parent drug and the rate of formation of the hydroxylamine metabolite for both deuterated and non-deuterated dapsone.

Materials:

-

Dapsone and deuterated dapsone (dapsone-d8)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6PD, NADP+, glucose-6-phosphate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of dapsone and deuterated dapsone in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (dapsone or deuterated dapsone) and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to quantify the concentrations of the parent drug and dapsone hydroxylamine.

-

Calculate the rate of metabolism (half-life, intrinsic clearance) for both compounds.

Assessment of Methemoglobin Formation in Human Red Blood Cells

Objective: To compare the potential of deuterated and non-deuterated dapsone to induce methemoglobin formation in human red blood cells.

Materials:

-

Freshly collected human whole blood (with anticoagulant)

-

Dapsone and deuterated dapsone

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Spectrophotometer

Procedure:

-

Wash the red blood cells (RBCs) three times with PBS to remove plasma and buffy coat.

-

Resuspend the RBCs in PBS to a final hematocrit of 2%.

-

Incubate the RBC suspension with various concentrations of dapsone or deuterated dapsone at 37°C.

-

At specific time points (e.g., 0, 1, 2, 4 hours), take aliquots of the RBC suspension.

-

Lyse the RBCs with a hypotonic solution.

-

Measure the absorbance of the lysate at 630 nm before and after the addition of potassium cyanide to determine the percentage of methemoglobin.

-

Compare the methemoglobin formation between the two compounds.

Data Presentation

The following tables summarize the expected quantitative outcomes from the proposed experiments, highlighting the hypothesized increase in stability of deuterated dapsone.

Table 1: Expected In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Dapsone Hydroxylamine Formation (pmol/min/mg protein) |

| Dapsone | 30 ± 5 | 23.1 ± 3.5 | 150 ± 20 |

| Deuterated Dapsone | 90 ± 10 | 7.7 ± 1.2 | 50 ± 8 |

Table 2: Expected Methemoglobin Formation in Human Red Blood Cells

| Compound | Concentration (µM) | Methemoglobin (%) after 4 hours |

| Vehicle Control | - | < 1 |

| Dapsone | 10 | 5 ± 1 |

| Dapsone | 50 | 25 ± 4 |

| Deuterated Dapsone | 10 | 2 ± 0.5 |

| Deuterated Dapsone | 50 | 8 ± 2 |

Conclusion

The deuteration of dapsone represents a rational and promising strategy to mitigate the formation of its toxic hydroxylamine metabolite. By leveraging the kinetic isotope effect, a deuterated analog is expected to exhibit enhanced biological stability, leading to reduced hematological toxicity and an improved safety profile. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this hypothesis. Successful validation of these concepts could pave the way for the development of a new generation of safer dapsone-based therapies for a range of infectious and inflammatory diseases. Further in vivo pharmacokinetic and toxicology studies in relevant animal models will be essential to translate these in vitro findings into clinical practice.

Physicochemical Differences Between Dapsone and Dapsone Hydroxylamine-d4: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core physicochemical differences between the antibacterial drug Dapsone and its deuterated metabolite, Dapsone Hydroxylamine-d4. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, alongside relevant experimental protocols and metabolic pathways.

Introduction

Dapsone, or 4,4'-sulfonyldianiline, is a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and various other inflammatory and infectious diseases.[1][2][3] Its therapeutic and toxic effects are intrinsically linked to its metabolism. A key metabolic pathway is the N-hydroxylation of Dapsone, primarily mediated by cytochrome P450 enzymes in the liver, to form Dapsone Hydroxylamine.[2][4][5] This metabolite is implicated in some of Dapsone's adverse effects, such as methemoglobinemia and hemolysis.[4][6] The deuterated form, this compound, serves as a valuable tool in metabolic and pharmacokinetic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. Understanding the physicochemical distinctions between the parent drug and its deuterated metabolite is crucial for accurate analytical method development and interpretation of research findings.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of Dapsone and provides available data for Dapsone Hydroxylamine and its deuterated analog. It is important to note that detailed experimental data for this compound is sparse in publicly available literature; therefore, data for the non-deuterated hydroxylamine is provided as a close surrogate, with calculated values for the deuterated form where applicable.

| Property | Dapsone | Dapsone Hydroxylamine | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂S[1] | C₁₂H₁₂N₂O₃S[7] | C₁₂H₈D₄N₂O₃S |

| Molar Mass | 248.30 g/mol [1] | 264.30 g/mol [5][7] | 268.33 g/mol |

| Monoisotopic Mass | 248.061948 Da | 264.056863 Da[7] | 268.082019 Da |

| Appearance | Odorless white to creamy-white crystalline powder[1] | Solid[5] | Not specified |

| Melting Point | 175-176 °C[1] | Not specified | Not specified |

| Solubility | Practically insoluble in water; Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid.[8] | Soluble in DMSO[5] | Not specified |

| LogP (Octanol/Water Partition Coefficient) | 0.97[8] | 0.9[7] | Not specified |

| pKa | Not specified | Not specified | Not specified |

Metabolic Pathway of Dapsone

Dapsone undergoes extensive metabolism in the liver. The primary pathways are N-acetylation and N-hydroxylation. The N-hydroxylation pathway, which leads to the formation of Dapsone Hydroxylamine, is of significant toxicological interest.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of the physicochemical properties of Dapsone and its metabolites.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in water.

-

Preparation of Saturated Solution: An excess amount of the test compound (Dapsone or this compound) is added to a known volume of distilled water in a glass flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.

-

Quantification: A sample of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is also commonly employed for the determination of the LogP value.

-

Solvent Preparation: n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of the test compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

-

Concentration Measurement: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectrophotometry.[9][11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like Dapsone or its deuterated metabolite.

Conclusion

References

- 1. Dapsone - Wikipedia [en.wikipedia.org]

- 2. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Dapsone hydroxylamine | C12H12N2O3S | CID 65387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. ijfmr.com [ijfmr.com]

- 11. ijrpb.com [ijrpb.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Dapsone Hydroxylamine-Mediated Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone, DDS), a cornerstone in the treatment of leprosy and other inflammatory diseases, undergoes metabolic activation in the liver to form reactive metabolites, primarily Dapsone Hydroxylamine (DDS-NHOH). This metabolite is strongly implicated in the dose-dependent adverse effects of dapsone, including methemoglobinemia, hemolytic anemia, and general cytotoxicity.[1][2] Understanding the cytotoxic mechanisms of DDS-NHOH is crucial for developing safer therapeutic strategies and for screening new drug candidates for similar liabilities.

These application notes provide a comprehensive overview and detailed protocols for in vitro assays to assess DDS-NHOH-mediated cytotoxicity. The primary mechanisms of toxicity are rooted in oxidative stress and the subsequent induction of apoptosis.[1][3] Key cytotoxic effects of DDS-NHOH include the generation of reactive oxygen species (ROS), induction of methemoglobinemia, DNA damage, and activation of caspase-mediated apoptotic pathways.[1][4]

This document outlines protocols for cell viability assessment (MTS and MTT assays), quantification of DNA damage (Comet assay), and measurement of apoptosis induction (Caspase-3 activity assay). Furthermore, it provides quantitative data from published studies to serve as a benchmark for experimental results and illustrates the key signaling pathways involved in DDS-NHOH toxicity.

Data Presentation: Quantitative Cytotoxicity Data for Dapsone Hydroxylamine

The following tables summarize quantitative data on the cytotoxic effects of Dapsone Hydroxylamine from various in vitro studies.

| Cell Type | Assay | Compound | Concentration | Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Dapsone Hydroxylamine | Concentration-dependent | Increased cytotoxicity | [5] |

| Human Mononuclear Leukocytes | Cell Death (unspecified) | Dapsone (in presence of human liver microsomes) | 100 µM | 8.7 +/- 1.8% cell death | [6] |

| Human Erythrocytes | Methemoglobin Formation | Dapsone Hydroxylamine | 2.5 µg/mL | Significant increase in methemoglobin | [1] |

| Human Erythrocytes | Methemoglobin Formation | Dapsone Hydroxylamine | 7.5 µg/mL | Further significant increase in methemoglobin | [1] |

| Human Lymphocytes | Comet Assay | Dapsone Hydroxylamine | Not specified | Induction of DNA damage | [1] |

| Normal Human Epidermal Keratinocytes (NHEKs) | ROS Generation | Dapsone Hydroxylamine | Not specified | Higher ROS formation compared to sulfamethoxazole hydroxylamine | [3] |

Note: Specific IC50 values for Dapsone Hydroxylamine in these cell types are not consistently reported in the reviewed literature, highlighting a potential area for further research.

Experimental Protocols

Cell Viability Assessment: MTS Assay

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that is quantified by measuring the absorbance at 490 nm.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Dapsone Hydroxylamine in culture medium. Remove the medium from the wells and add 100 µL of the DDS-NHOH dilutions. Include wells with untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

DNA Damage Assessment: Alkaline Comet Assay

Principle: The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Protocol:

-

Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of Dapsone Hydroxylamine for a defined period.

-

Cell Harvesting and Embedding:

-

Harvest approximately 1 x 10⁵ cells and resuspend in 1 mL of ice-cold PBS.

-

Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. .

-

-

Cell Lysis: Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining:

-

Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze at least 50-100 cells per sample using Comet assay software to quantify DNA damage (e.g., tail length, % DNA in the tail).

-

Apoptosis Assessment: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring absorbance at 405 nm.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with Dapsone Hydroxylamine to induce apoptosis.

-

Harvest 1-5 x 10⁶ cells and lyse them in 50 µL of chilled cell lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate.

-

Caspase Assay:

-

In a 96-well plate, add 50-200 µg of protein lysate per well.

-

Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing DDS-NHOH cytotoxicity.

Dapsone Hydroxylamine-Mediated Cytotoxicity Signaling Pathway

Caption: Signaling pathway of DDS-NHOH-induced cytotoxicity.

References

- 1. In Vitro Protective Effect and Antioxidant Mechanism of Resveratrol Induced by Dapsone Hydroxylamine in Human Cells | PLOS One [journals.plos.org]

- 2. Dapsone induces oxidative stress and impairs antioxidant defenses in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactivation of dapsone to a cytotoxic metabolite: in vitro use of a novel two compartment system which contains human tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry-Based Detection of Dapsone Hydroxylamine-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapsone, a sulfone antibiotic, is primarily used in the treatment of leprosy and other inflammatory diseases. Its therapeutic and toxic effects are linked to its complex metabolism, which includes N-acetylation to monoacetyldapsone and N-hydroxylation to dapsone hydroxylamine (DDS-NOH). Dapsone hydroxylamine is a reactive metabolite implicated in the hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.[1][2] The quantification of dapsone and its metabolites is crucial for pharmacokinetic studies and for understanding its mechanism of action and toxicity.

Metabolic Pathway of Dapsone

Dapsone undergoes two primary metabolic transformations in the body: acetylation and N-hydroxylation. The N-hydroxylation pathway leads to the formation of the reactive dapsone hydroxylamine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from established methods for dapsone extraction from plasma and is suitable for dapsone hydroxylamine.[1] Due to the reactivity of dapsone hydroxylamine, it is recommended to perform sample preparation under monochromatic light and to consider the addition of antioxidants like ascorbic acid to the collection tubes and during the extraction process to prevent degradation.[2]

Materials:

-

Human plasma (K2EDTA)

-

Dapsone Hydroxylamine-d4 (internal standard) working solution

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

5mM Ammonium Acetate

-

HPLC Grade Water

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Orochem Panthera Deluxe 30mg, 1ml or Agilent Bond Elut Plexa PCX)[1][3]

Procedure:

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a pre-labeled microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Add 200 µL of 5mM Ammonium Acetate solution and vortex for a few seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[1]

-

Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 Acetonitrile:5mM Ammonium Acetate).[1]

-

Transfer the eluate into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following chromatographic conditions are a good starting point for the separation of dapsone hydroxylamine.

| Parameter | Recommended Condition |

| LC System | UPLC or HPLC system |

| Column | Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent[1] |

| Mobile Phase A | 5mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution can be optimized. A starting point is 50:50 (A:B).[1] A gradient may offer better separation from matrix components. |

| Flow Rate | 0.3 - 0.8 mL/min[4][5] |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Run Time | Approximately 3-5 minutes |

Mass Spectrometry (MS) Parameters

The following parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The MRM transitions for Dapsone Hydroxylamine and its d4-labeled internal standard are inferred and should be optimized experimentally.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 325 °C[3] |

| Gas Flow | 10 L/min[3] |

| Nebulizer Pressure | 50 psi[3] |

| Capillary Voltage | 4500 V[3] |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) | Polarity |

| Dapsone | 249.1 | 156.1 | 125 | 20-24 | Positive |

| Dapsone-d8 (IS for Dapsone) | 257.1 | 160.0 | Optimize | Optimize | Positive |

| Dapsone Hydroxylamine | 265.1 (inferred) | 172.1 (inferred) | Optimize | Optimize | Positive |

| This compound (IS) | 269.1 (inferred) | 176.1 (inferred) | Optimize | Optimize | Positive |

Note: The MRM transitions for Dapsone Hydroxylamine and its d4-labeled internal standard are proposed based on the structure and common fragmentation patterns. These values must be experimentally determined and optimized for the specific instrument being used.

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix is depicted below.

Quantitative Data Summary

The following tables summarize typical parameters for the quantification of dapsone and its metabolites, which can be used as a reference for method development for dapsone hydroxylamine.

Table 1: LC-MS/MS Parameters for Dapsone and Related Compounds

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Dapsone | 249.0 / 249.3 | 156.1 | [1][4] |

| Dapsone-d8 | 257.1 / 257.3 | 160.0 | [1][4] |

| N-Acetyl Dapsone | 291.1 | 156.0 | [4] |

Table 2: Example Calibration and Quality Control Concentrations

| Sample Type | Concentration Range (ng/mL) | Reference(s) |

| Calibration Curve (Dapsone) | 5.0 - 3000.0 | [1] |

| LLOQ (Dapsone) | 5.0 | [1] |

| LQC (Dapsone) | 12.0 | [1] |

| MQC (Dapsone) | 300.0 - 1200.0 | [1] |

| HQC (Dapsone) | 2400.0 | [1] |

Conclusion

This document provides a comprehensive guide for the development of a robust LC-MS/MS method for the quantification of this compound. By leveraging existing validated methods for dapsone and its metabolites, researchers can establish a reliable analytical procedure. It is imperative to experimentally optimize the mass spectrometry parameters for Dapsone Hydroxylamine and its deuterated internal standard to ensure the highest sensitivity and accuracy. The inherent instability of dapsone hydroxylamine necessitates careful sample handling to obtain reliable and reproducible results.

References

Chromatographic separation of dapsone, its metabolites, and Dapsone Hydroxylamine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous chromatographic separation and quantification of dapsone, its primary metabolites—monoacetyl dapsone (MADDS) and dapsone hydroxylamine (DDS-NOH)—and the internal standard Dapsone Hydroxylamine-d4. The method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection in human plasma. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for the analysis of dapsone and dapsone hydroxylamine. These protocols are intended to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic with anti-inflammatory and antibacterial properties. It is primarily metabolized in the liver through two main pathways: N-acetylation to form monoacetyl dapsone (MADDS) and N-hydroxylation, which produces the reactive metabolite dapsone hydroxylamine (DDS-NOH).[1] This hydroxylamine metabolite is associated with adverse drug reactions, such as methemoglobinemia and hemolysis.[1] Therefore, the simultaneous monitoring of dapsone and its metabolites is crucial for understanding its pharmacokinetics, safety, and efficacy. This application note details robust chromatographic methods for this purpose.

Dapsone Metabolic Pathway

Dapsone undergoes N-acetylation to the non-toxic metabolite monoacetyl dapsone and N-hydroxylation via cytochrome P450 to the potentially toxic dapsone hydroxylamine.

Caption: Metabolic pathway of Dapsone.

Experimental Protocols

Protocol 1: LC-MS/MS for Dapsone, MADDS, and DDS-NOH with this compound

This protocol is adapted for the use of this compound as an internal standard, based on established LC-MS/MS methodologies for dapsone and its metabolites.[2][3]

1. Sample Preparation (Human Plasma)

A solid-phase extraction (SPE) method is recommended for plasma sample cleanup.[1]

-

To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).

-

Add 200 µL of 5mM ammonium acetate and vortex.[1]

-

SPE Cartridge Conditioning: Condition an Orochem Panthera Deluxe 30mg, 1ml SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.[1]

-

Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of HPLC grade water, followed by 1 mL of 5% methanol in water.[1]

-

Elution: Elute the analytes with 1 mL of an elution solution (70:30 Acetonitrile:5mM Ammonium Acetate).[1]

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: Phenomenex, Luna 100 x 4.6 mm, 3 µm or equivalent.[1]

-

Mobile Phase: 50:50 (v/v) mixture of Acetonitrile and 5mM Ammonium Acetate.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

Run Time: Approximately 3 minutes.[1]

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dapsone | 249.3 | 156.1 |

| Monoacetyl Dapsone (MADDS) | 291.1 | 156.0 |

| Dapsone Hydroxylamine (DDS-NOH) | 265.1 | 249.1 |

| This compound (IS) | 269.1 | 253.1 |

Note: The MRM transitions for DDS-NOH and its deuterated internal standard are proposed based on their chemical structures and may require optimization.

Protocol 2: HPLC-UV for Dapsone and Dapsone Hydroxylamine

This method is suitable for laboratories without access to mass spectrometry.[4]

1. Sample Preparation (Human Plasma)

-

To a volume of human plasma, add an equal volume of acetone to precipitate proteins.[4]

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 70°C.[4]

-

Reconstitute the residue in a mixture of the HPLC mobile phase and acetone (18:5 v/v).[4]

-

Inject a 50 µL aliquot onto the HPLC system.[4]

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, glacial acetic acid, and triethylamine (80:20:1.0:0.5 by volume).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 295 nm.[5]

-

Run Time: Approximately 10 minutes.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters reported for similar chromatographic methods.

Table 1: LC-MS/MS Method Performance

| Parameter | Dapsone | Monoacetyl Dapsone (MADDS) | Reference |

| Linearity Range | 0.50 - 2500.00 ng/mL | 0.25 - 20.00 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 5.000 ng/mL | - | [1] |

| Intra- and Inter-run Precision (%RSD) | < 15% | < 15% | [3] |

| Accuracy | within ±15% | within ±15% | [3] |

Table 2: HPLC-UV Method Performance

| Parameter | Dapsone | Dapsone Hydroxylamine (DDS-NOH) | Reference |

| Linearity Range | 0.301 - 20.0 mg/L | 0.0948 - 6.32 mg/L | [4] |

| Limit of Detection (LOD) | 0.00200 mg/L | 0.0470 mg/L | [4] |

| Within-day Repeatability (%CV) | 3-5% | 3-5% | [4] |

| Between-day Repeatability (%CV) | 3-8% | 4-10% | [4] |

| Mean Recovery | 92-107% | 80-82% | [4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the analysis of dapsone and its metabolites in plasma samples.

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS and HPLC-UV methods provide reliable and sensitive approaches for the quantification of dapsone and its key metabolites in human plasma. The detailed protocols and performance data presented in this application note can be readily implemented in research and clinical laboratory settings to support studies on the pharmacokinetics, metabolism, and potential toxicity of dapsone. The use of a deuterated internal standard, such as this compound, in the LC-MS/MS method ensures high accuracy and precision.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

Application Notes and Protocols: Investigating Dapsone-Induced Agranulocytosis with Dapsone Hydroxylamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone, a sulfone antibiotic and anti-inflammatory agent, is associated with rare but severe idiosyncratic adverse reactions, including agranulocytosis. The mechanism is believed to involve the metabolic activation of dapsone to a reactive metabolite, dapsone hydroxylamine (DDS-NOH). This metabolite is cytotoxic to bone marrow cells and is considered a key mediator of dapsone-induced hematotoxicity.[1][2] Studying the formation and cytotoxicity of dapsone hydroxylamine is crucial for understanding and mitigating the risk of agranulocytosis.

Dapsone Hydroxylamine-d4, a stable isotope-labeled internal standard, is an essential tool for the accurate quantification of dapsone hydroxylamine in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise measurement by correcting for matrix effects and variations during sample preparation and analysis. These application notes provide an overview of the metabolic pathway, and detailed protocols for in vitro cytotoxicity assessment and bioanalytical quantification.

Metabolic Pathway of Dapsone Bioactivation

Dapsone is metabolized in the liver primarily through two pathways: N-acetylation to the less toxic monoacetyldapsone (MADDS) and N-hydroxylation via cytochrome P450 enzymes (CYP2C9, CYP2E1, and CYP3A4) to the toxic dapsone hydroxylamine (DDS-NOH).[3] DDS-NOH is a reactive electrophile that can cause oxidative stress and covalently bind to cellular macromolecules, leading to cell death. It is this cytotoxicity towards granulocyte precursors in the bone marrow that is hypothesized to trigger agranulocytosis.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity of Dapsone Hydroxylamine in a Human Mononuclear Cell Model

This protocol is adapted from studies assessing the cytotoxicity of hydroxylamine metabolites on peripheral blood mononuclear cells (PBMCs), which can serve as a surrogate for bone marrow progenitor cells.[2]

Objective: To determine the concentration-dependent cytotoxicity of dapsone hydroxylamine.

Materials:

-

Dapsone Hydroxylamine (DDS-NOH)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Isolate PBMCs from healthy human volunteers using Ficoll-Paque density gradient centrifugation. Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to a final concentration of 1 x 10^6 cells/mL.

-

Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation: Prepare a stock solution of Dapsone Hydroxylamine in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM to 500 µM).

-

Cell Treatment: Add 100 µL of the diluted Dapsone Hydroxylamine solutions or vehicle control (medium with DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 3 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Washing: After incubation, centrifuge the plate, carefully remove the supernatant, and wash the cells twice with warm PBS to remove any residual compound.

-

Further Incubation: Resuspend the cells in 200 µL of fresh medium and incubate for an additional 16 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.

Protocol 2: Quantification of Dapsone Hydroxylamine in Cell Lysates by LC-MS/MS

This protocol describes a method for the quantification of intracellular dapsone hydroxylamine using this compound as an internal standard. It is based on established principles for the analysis of dapsone and its metabolites.[4][5]

Objective: To accurately measure the concentration of dapsone hydroxylamine in cell lysates after in vitro exposure.

Materials:

-

Dapsone Hydroxylamine (DDS-NOH) standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

-

Cell lysis buffer (e.g., RIPA buffer)

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Collection: After treating cells (e.g., PBMCs or a relevant hematopoietic cell line) with DDS-NOH for the desired time, wash the cells with ice-cold PBS.

-

Cell Lysis: Lyse the cell pellet with a suitable lysis buffer on ice.

-

Protein Precipitation & IS Spiking: To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 50 ng/mL). This step precipitates proteins and incorporates the internal standard.

-

Centrifugation: Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

LC-MS/MS Parameters (Representative)

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | See Table 2 |

Table 1: Representative LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dapsone Hydroxylamine | 265.1 | 108.1 | 22 |

| This compound (IS) | 269.1 | 112.1 | 22 |

Note: MRM transitions and collision energies must be optimized for the specific instrument used.

-

Data Analysis: Quantify the concentration of Dapsone Hydroxylamine by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in a similar matrix (lysate from untreated cells).

Quantitative Data Summary

The following tables summarize hypothetical but representative data that could be generated from the described protocols.

Table 2: Cytotoxicity of Dapsone Hydroxylamine on Human PBMCs

| Compound | Cell Type | Incubation Time (h) | Assay | IC50 (µM) |

| Dapsone Hydroxylamine | Human PBMCs | 3 hr exposure + 16 hr | MTT | 150 ± 25 |

| Dapsone | Human PBMCs | 3 hr exposure + 16 hr | MTT | > 1000 |

Table 3: Intracellular Concentration of Dapsone Hydroxylamine

| Treatment Concentration (µM) | Intracellular DDS-NOH (ng/10^6 cells) |

| 50 | 5.2 ± 0.8 |

| 100 | 11.5 ± 1.9 |

| 200 | 25.1 ± 4.3 |

The protocols outlined provide a framework for investigating the role of dapsone hydroxylamine in dapsone-induced agranulocytosis. The use of this compound as an internal standard is critical for obtaining reliable quantitative data on the formation and accumulation of this reactive metabolite in target cells. Such studies are vital for developing safer drug candidates and for establishing predictive models for idiosyncratic adverse drug reactions.

References

- 1. Dapsone toxicity: some current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the in vitro cytotoxicity of hydroxylamine metabolites of sulfamethoxazole and dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to solve Dapsone Hydroxylamine-d4 peak tailing in reverse-phase HPLC

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing for Dapsone Hydroxylamine-d4 in reverse-phase HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like this compound is the interaction between the analyte's basic amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to a distorted peak shape where the latter half of the peak is broader than the first half.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor influencing peak shape.[4][5][6] For a basic compound like this compound, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion or splitting.[5] To achieve a symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[7][8]

Q3: What are mobile phase additives, and how can they improve peak shape?

A3: Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve chromatographic performance. For basic analytes, additives like triethylamine (TEA) or trifluoroacetic acid (TFA) are commonly used.[9][10]

-

Triethylamine (TEA): As a basic compound, TEA competitively interacts with the acidic silanol groups on the stationary phase, effectively masking them from interacting with this compound.[9][11] This minimizes the secondary interactions that cause peak tailing.

-

Trifluoroacetic acid (TFA): TFA acts as an ion-pairing agent and lowers the mobile phase pH.[10] At a low pH (around 2-3), silanol groups are protonated and less likely to interact with the protonated basic analyte, resulting in improved peak symmetry.[2][10]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. Modern HPLC columns offer significant improvements in reducing peak tailing for basic compounds.[2]

-

End-capped Columns: These columns have their residual silanol groups chemically deactivated, which reduces the sites available for secondary interactions.[1][12]

-

High-Purity Silica (Type B) Columns: These columns are manufactured with silica that has a lower content of acidic silanol groups and metal impurities, leading to better peak shapes for basic compounds.[2][9]

-

Hybrid or Polymer-Based Columns: These columns offer a wider usable pH range, allowing for the use of high pH mobile phases to neutralize basic analytes without damaging the column.[2][10]

Q5: Could my sample injection be causing the peak tailing?

A5: Yes, two common injection-related issues can cause peak tailing:

-

Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened and tailing peaks.[1][11] Try reducing the injection volume or diluting the sample.

-

Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause peak distortion.[11] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and solving peak tailing issues.

Step 1: Initial Diagnosis

First, confirm that the issue is indeed peak tailing and not another problem like peak fronting or splitting. A tailing peak will have an asymmetry factor or tailing factor greater than 1. Also, check if all peaks in your chromatogram are tailing or only the this compound peak. If all peaks are tailing, it might indicate a physical problem with the column or system, such as a void in the column packing.[1][13] If only the basic analyte is tailing, it is likely a chemical interaction issue.

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the most effective way to improve peak shape.

Troubleshooting Workflow for Peak Tailing

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Experimental Protocol: Method for Improved Peak Shape

This protocol provides a starting point for optimizing the separation of this compound.

1. Column Selection:

-

Recommended: Use a modern, end-capped C18 column with high-purity silica.

-

Dimensions: 100-150 mm length, 4.6 mm internal diameter, 3-5 µm particle size.[14]

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. HPLC Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL (start with a low volume to avoid overload).

-

Column Temperature: 30 °C

-

UV Detection: As appropriate for this compound.

-

Gradient: Start with a low percentage of organic phase (e.g., 5-10% Mobile Phase B) and gradually increase to elute the analyte. A shallow gradient can improve peak shape.[16]

4. Sample Preparation:

-

Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the expected improvement in peak shape with different mobile phase conditions. The Tailing Factor (Tf) is a measure of peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak.

| Mobile Phase Condition | Expected Tailing Factor (Tf) | Expected Peak Shape | Rationale |

| Neutral Water/Acetonitrile | > 2.0 | Severe Tailing | Strong interaction between ionized silanol groups and the basic analyte.[17] |

| 0.1% Formic Acid in Water/Acetonitrile | 1.2 - 1.5 | Moderate Improvement | Low pH suppresses silanol ionization, reducing secondary interactions.[10] |

| 25mM Triethylamine (TEA), pH adjusted | < 1.2 | Good Symmetry | TEA acts as a silanol masking agent, blocking sites of secondary interaction.[18] |

By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot and resolve peak tailing issues for this compound, leading to more accurate and reliable analytical results.

References

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]

- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 6. moravek.com [moravek.com]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. support.waters.com [support.waters.com]

- 11. i01.yizimg.com [i01.yizimg.com]

- 12. chromtech.com [chromtech.com]

- 13. agilent.com [agilent.com]

- 14. auroraprosci.com [auroraprosci.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]

Technical Support Center: Optimizing Mass Spectrometer Sensitivity for Dapsone Hydroxylamine-d4

Welcome to the technical support center for the analysis of Dapsone Hydroxylamine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry methods for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial MS/MS parameters for this compound?

A1: While specific validated parameters for this compound are not widely published, we can infer starting points based on the known fragmentation of Dapsone and its deuterated analog, Dapsone-d8. Dapsone Hydroxylamine has a monoisotopic mass of 264.056863 g/mol .[1] Given the addition of four deuterium atoms, the precursor ion ([M+H]⁺) for this compound would be approximately m/z 269.1.

Common fragments for Dapsone (precursor m/z 249.0) are observed at m/z 156.1, 108.0, and 92.0.[2][3] For Dapsone-d8 (precursor m/z 257.1), a major product ion is m/z 160.0.[2] Based on these patterns, it is plausible that a major fragmentation pathway for Dapsone Hydroxylamine involves the core dapsone structure. Therefore, a logical starting point for product ion selection for this compound would be to look for fragments analogous to those of Dapsone, shifted by the mass of the deuterium labels.

Recommended Starting MRM Transitions (Positive Ion Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | ~269.1 | ~160.1 | Primary transition, based on fragmentation of Dapsone-d8. |

| This compound | ~269.1 | ~112.0 | Secondary transition, inferred from Dapsone fragmentation. |

| This compound | ~269.1 | ~96.0 | Tertiary transition, inferred from Dapsone fragmentation. |

Note: These are predicted transitions and must be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the actual precursor and product ions.

Q2: How should I optimize the collision energy for this compound?

A2: Collision energy (CE) is a critical parameter for achieving optimal sensitivity and must be determined empirically for your specific instrument. A good starting point can be calculated based on the precursor m/z. For singly charged precursors, a common starting point is a CE of 15-25 eV.

Experimental Protocol for Collision Energy Optimization:

-

Prepare a pure solution of this compound at a concentration that gives a stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

In your instrument software, set up a product ion scan for the precursor ion of this compound (m/z ~269.1).

-

Manually ramp the collision energy in small increments (e.g., 2-5 eV) from a low value (e.g., 5 eV) to a high value (e.g., 50 eV).

-

Monitor the intensity of the expected product ions. The optimal collision energy will be the value that produces the highest and most stable signal for your primary product ion.

-

Repeat this process for any secondary or tertiary product ions you wish to monitor.

Q3: What are the best ionization source and polarity for this compound analysis?

A3: For aromatic amines and their metabolites, positive ion electrospray ionization (ESI) is typically the most effective due to the presence of basic nitrogen atoms that are readily protonated.[4][5] Dapsone and its metabolites are commonly analyzed using positive ion ESI.[2]